1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring, a thiazole ring, and a sulfamoyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. For example, sodium cyanoacetate can be used in the condensation reaction, followed by acylation with trifluoroacetyl chloride, and cyclization in a mixed solvent of methanol and water . Industrial production methods focus on optimizing yields, using cost-effective raw materials, and ensuring moderate reaction conditions for scalability .
Chemical Reactions Analysis
1-Methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and thiazole rings . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial, antifungal, and antitumor properties, are of significant interest
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring
Properties
Molecular Formula |
C15H13N5O5S2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-methyl-3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N5O5S2/c1-20-8-11(14(22)23)12(18-20)13(21)17-9-2-4-10(5-3-9)27(24,25)19-15-16-6-7-26-15/h2-8H,1H3,(H,16,19)(H,17,21)(H,22,23) |
InChI Key |
ADVPIJFAUMADOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.